2-(1H-indol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
CAS No.: 1705784-67-3
Cat. No.: VC6332037
Molecular Formula: C18H22N2O3S
Molecular Weight: 346.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705784-67-3 |
|---|---|
| Molecular Formula | C18H22N2O3S |
| Molecular Weight | 346.45 |
| IUPAC Name | 2-indol-1-yl-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
| Standard InChI | InChI=1S/C18H22N2O3S/c1-24(22,23)16-10-14-6-7-15(11-16)20(14)18(21)12-19-9-8-13-4-2-3-5-17(13)19/h2-5,8-9,14-16H,6-7,10-12H2,1H3 |
| Standard InChI Key | UPIMKWLDRVCZGA-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CN3C=CC4=CC=CC=C43 |
Introduction
The chemical compound 2-(1H-indol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone represents a unique structure combining an indole framework with a bicyclic azabicyclooctane moiety and a methylsulfonyl functional group. Such compounds are often studied for their potential pharmacological properties, including antimicrobial, anticancer, and neurological activities.
This article provides a detailed examination of the compound's structural, physicochemical, and potential biological properties based on available literature.
Structural Features
The molecular structure of this compound is characterized by:
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Indole Core: A heterocyclic aromatic system known for its bioactivity.
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Azabicyclo[3.2.1]octane Moiety: A rigid bicyclic system that influences receptor binding and pharmacokinetics.
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Methylsulfonyl Group: A polar substituent that enhances solubility and metabolic stability.
The systematic IUPAC name is 2-(1H-indol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone.
Synthesis
The synthesis of such compounds typically involves:
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Formation of the Indole Framework: Using Fischer indole synthesis or similar methods.
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Introduction of the Bicyclic Azabicyclooctane Unit: Achieved through cyclization reactions or derivatization of tropane derivatives.
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Attachment of the Methylsulfonyl Group: Sulfonation reactions using methylsulfonyl chloride under basic conditions.
Potential Applications
Given its structural features, this compound could be explored for:
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Antimicrobial Agents: Targeting resistant bacterial strains such as MRSA.
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Neurological Drugs: Acting on neurotransmitter systems.
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Cancer Therapies: As a lead compound for cytotoxic agents.
Challenges in Development
The development of this compound as a drug candidate may face challenges such as:
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Complex synthesis due to stereochemical constraints.
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Potential toxicity related to sulfonyl groups.
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Limited data on pharmacokinetics and pharmacodynamics.
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